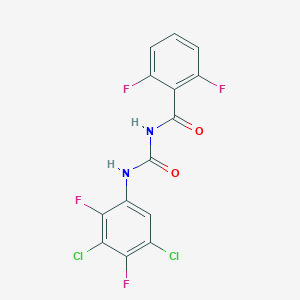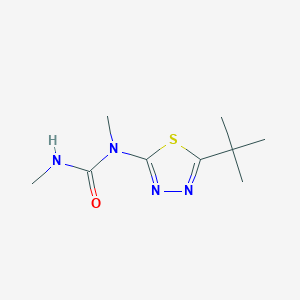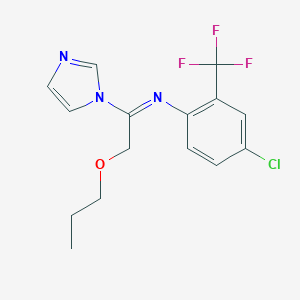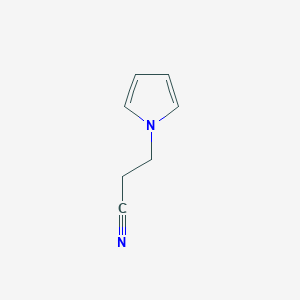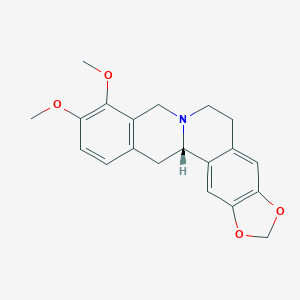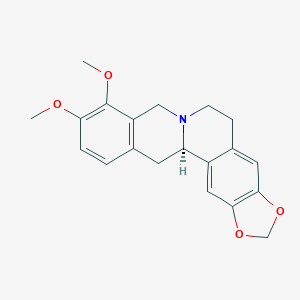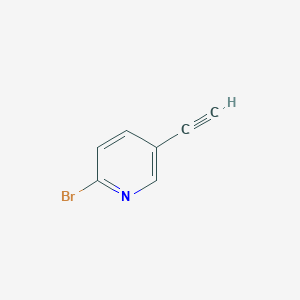
2-Bromo-5-ethynylpyridine
Overview
Description
2-Bromo-5-ethynylpyridine is an organic compound with the molecular formula C7H4BrN. It is a derivative of pyridine, where the bromine atom is substituted at the second position and an ethynyl group is attached at the fifth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-ethynylpyridine can be synthesized through various methods. One common approach involves the bromination of 5-ethynylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield 2-bromo-5-ethylpyridine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile, using bases such as potassium carbonate or sodium hydride.
Coupling Reactions: Often performed in the presence of palladium catalysts and copper co-catalysts, with solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Produce complex organic molecules with extended conjugation.
Oxidation and Reduction: Result in pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-5-ethynylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Employed in the synthesis of bioactive compounds and molecular probes for studying biological systems.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The ethynyl group can form covalent bonds with active site residues, while the pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Similar structure but with an iodine atom instead of an ethynyl group.
2-Bromo-5-methylpyridine: Contains a methyl group at the fifth position instead of an ethynyl group.
2-Chloro-5-ethynylpyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-5-ethynylpyridine is unique due to the presence of both a bromine atom and an ethynyl group, which confer distinct reactivity and versatility in chemical synthesis. The ethynyl group allows for coupling reactions, while the bromine atom facilitates substitution reactions, making it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
2-bromo-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORYOXBXUUDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514359 | |
| Record name | 2-Bromo-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569672-28-2 | |
| Record name | 2-Bromo-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


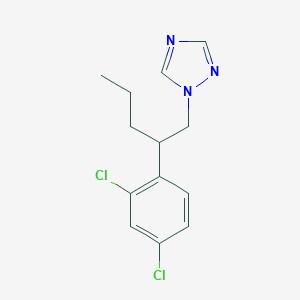


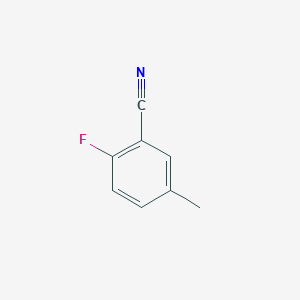
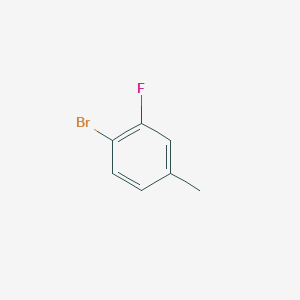
![Benzo[k]fluoranthene](/img/structure/B33198.png)

